molecular formula C13H9ClO2S B1295832 9H-fluorene-2-sulfonyl chloride CAS No. 13354-17-1

9H-fluorene-2-sulfonyl chloride

Cat. No.: B1295832
CAS No.: 13354-17-1
M. Wt: 264.73 g/mol
InChI Key: OOCRPNTZVSMEIJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9H-fluorene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a reagent for the modification of amino acids and peptides. The sulfonyl chloride group in this compound reacts with nucleophilic groups such as amines and thiols, forming stable sulfonamide and sulfonate ester bonds . This reactivity allows it to be used in the labeling and identification of proteins and peptides in proteomics research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can alter cell signaling pathways by covalently modifying signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical modifications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the covalent modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, this compound can cause toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. The distribution of this compound can affect its reactivity and the extent of its biochemical effects. Understanding the transport mechanisms is essential for optimizing the use of this compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, making it a valuable tool for studying compartment-specific biochemical processes.

Scientific Research Applications

Chemistry

9H-fluorene-2-sulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents. The sulfonamide derivatives synthesized from this compound exhibit various biological activities, including antimicrobial properties.

Application Description
Synthesis of SulfonamidesUsed to create compounds with significant pharmacological activities.
Modification of Amino AcidsReacts with nucleophilic groups to form stable bonds, enabling protein engineering.

Biology

In biological research, this compound is utilized to modify proteins and peptides, influencing cellular processes and signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.

Case Study: Protein Modification

  • Objective: To study the effects of protein modifications on signaling pathways.
  • Method: Proteins involved in critical cellular pathways were modified using this compound.
  • Outcome: Altered protein activity was linked to changes in cellular responses to external stimuli.

Medicine

The derivatives of this compound are explored for potential therapeutic applications, particularly targeting specific enzymes. Recent studies have highlighted its antimicrobial properties against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml.

Therapeutic Application MIC Values
Antitubercular Activity2 - 8 μg/ml

Mechanism of Action

The mechanism of action of 9H-fluorene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . These reactions often target specific molecular sites, enabling precise modifications in chemical and biological systems .

Biological Activity

9H-fluorene-2-sulfonyl chloride (CAS Number: 13354-17-1) is a sulfonyl chloride derivative of fluorene, notable for its significant biological activity. This compound is primarily recognized for its role as a reagent in biochemical reactions, particularly in the modification of amino acids and peptides. Its unique structure allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.

Molecular Formula: C₁₃H₉ClO₂S
Molecular Weight: 264.73 g/mol
Structure: The sulfonyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols, which leads to the formation of stable sulfonamide and sulfonate ester bonds .

The biological activity of this compound is primarily attributed to its ability to covalently modify proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, resulting in stable covalent bonds that can alter protein function and cellular signaling pathways. This modification can lead to changes in gene expression and metabolic processes within cells.

Cellular Effects

This compound has been shown to significantly influence cell function by modifying critical proteins involved in various cellular pathways. For instance, studies indicate that this compound can alter cell signaling pathways, which may affect gene expression patterns and metabolic activities.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage levels in animal models. At low concentrations, the compound selectively modifies specific proteins, leading to subtle changes in cellular function without significant cytotoxicity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this sulfonyl chloride have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml . These findings suggest potential applications in developing new antimycobacterial agents.

Case Studies

  • Antitubercular Activity : A study focused on synthesizing pyrrolidine derivatives from this compound showed promising results against M. tuberculosis. The derivatives exhibited MIC values ranging from 2 to 8 μg/ml, indicating strong antitubercular activity without significant cytotoxic effects on human cell lines .
  • Protein Modification Studies : In laboratory settings, the compound was used to modify proteins involved in critical signaling pathways. The modifications resulted in altered protein activity, which was linked to changes in cellular responses to external stimuli.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonyl ChlorideAntimicrobial, anticancer
Benzenesulfonyl ChlorideSulfonyl ChlorideAntimicrobial
Toluene SulfonamideSulfonamideAntimicrobial

The comparison highlights that while other sulfonyl chlorides exhibit similar reactivity patterns, the unique fluorene backbone of this compound contributes distinct biological activities that are being actively researched for therapeutic applications.

Properties

IUPAC Name

9H-fluorene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCRPNTZVSMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279336
Record name 9H-fluorene-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13354-17-1
Record name 9H-Fluorene-2-sulfonyl chloride
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Record name 9H-Fluorene-2-sulfonyl chloride
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Record name Fluorene-2-sulfonyl chloride
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Record name 9H-fluorene-2-sulfonyl chloride
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Record name 9H-fluorene-2-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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